molecular formula C16H18ClN3O3S B2710035 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 327072-90-2

5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No. B2710035
CAS RN: 327072-90-2
M. Wt: 367.85
InChI Key: NUZSRLXIEFHKEC-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide, also known as ACMS or ACMSD, is a synthetic compound that has been studied for its potential use as an enzyme inhibitor.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including compounds similar to 5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide, involve complex reactions and analytical techniques to establish their structures and properties. For instance, the synthesis of N-substituted benzene sulfonamide derivatives has been detailed, highlighting the use of spectroscopic techniques like 1H NMR and EI-MS for structure elucidation. These compounds have shown promising biological activities, such as antioxidant activities and enzyme inhibition, particularly against acetylcholinesterase (Fatima et al., 2013).

Biological Activities and Potential Therapeutic Applications

Several studies have explored the biological activities of sulfonamide derivatives, revealing their potential in treating various diseases:

  • Anticancer Properties : Some sulfonamide derivatives have been synthesized and tested for their cytotoxic activities against different cancer cell lines, including breast and colon cancer. Compounds have been identified with significant potency, suggesting their potential as anticancer agents (Ghorab et al., 2015).
  • Enzyme Inhibition : The synthesis of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists shows the role of sulfonamide derivatives in modulating immune responses, potentially useful in treating diseases like allergies and autoimmune diseases (Procopiou et al., 2013).
  • Pro-Apoptotic Effects : New sulfonamide derivatives have been identified to activate pro-apoptotic genes and pathways in cancer cells, indicating their use in inducing apoptosis selectively in cancerous cells without affecting normal cells (Cumaoğlu et al., 2015).

Molecular Interactions and Structural Analysis

Research into the molecular interactions and structural analysis of sulfonamide derivatives provides insights into their mechanism of action and potential for further modification to enhance their biological activities. For example, studies have investigated the crystal structures of sulfonamide compounds, revealing the importance of molecular interactions in determining their stability and reactivity (Perlovich et al., 2008).

properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-12-1-4-14(5-2-12)19-24(21,22)16-11-13(18)3-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZSRLXIEFHKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide

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